molecular formula C24H36N4O2 B5553307 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Katalognummer B5553307
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: BDYQFVUIDXFVBC-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves the preparation of compounds optionally substituted at the 8 position for potential pharmacological screening. The synthesis process includes Michael addition reactions and further cyclization reactions to yield the desired spiro compounds with specific substituents for targeted activities (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been elucidated through single-crystal X-ray diffraction, revealing a planar furan ring, a chair conformation cyclohexane ring, and benzene rings. This structural arrangement is crucial for the compound's interaction with biological targets and its overall activity (Wang et al., 2011).

Chemical Reactions and Properties

1-oxa-3,8-diazaspiro[4.5]decan-2-ones undergo various chemical reactions that influence their biological activity. For instance, the introduction of aromatic substituents into the compound's structure has been shown to affect its anticonvulsant activity, highlighting the significance of chemical modifications on pharmacological properties (Obniska et al., 2006).

Wissenschaftliche Forschungsanwendungen

Tachykinin NK2 Receptor Antagonists

Spiropiperidines, including compounds structurally related to 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been synthesized and evaluated for their affinity towards tachykinin NK2 receptors. These compounds have been found to exhibit potent NK2 receptor antagonistic activity, which could be beneficial in treating respiratory conditions such as bronchoconstriction. Notably, specific derivatives demonstrated significant selectivity for NK2 receptors over NK1, indicating their potential for targeted therapeutic applications without affecting other tachykinin receptors (Smith et al., 1995).

Antihypertensive Agents

In another study, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and assessed for their antihypertensive properties in spontaneously hypertensive rats. Certain derivatives displayed significant activity, with modifications at the 8-position enhancing their effectiveness. These findings suggest the potential of these compounds in developing new antihypertensive medications (Caroon et al., 1981).

Anticonvulsant Activity

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been explored for their anticonvulsant and neurotoxic properties. These studies have identified compounds with promising anticonvulsant activity, highlighting the therapeutic potential of these derivatives in managing seizure disorders (Obniska et al., 2006).

Serotonin Receptor Affinity

Further research into arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione has demonstrated significant affinity towards various serotonin receptors, indicating their potential use in treating psychiatric disorders or modulating serotonin-mediated processes (Czopek et al., 2016).

Eigenschaften

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(E)-3-phenylprop-2-enyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O2/c1-2-25-15-17-27(18-16-25)19-20-28-21-24(30-23(28)29)10-13-26(14-11-24)12-6-9-22-7-4-3-5-8-22/h3-9H,2,10-21H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYQFVUIDXFVBC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN2CC3(CCN(CC3)CC=CC4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CCN2CC3(CCN(CC3)C/C=C/C4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.